6-Amino-9H-purine-8-sulfonic acid

Protease inhibition Antibody stabilization Plant molecular farming

6-Amino-9H-purine-8-sulfonic acid (CAS 696638-47-8, molecular formula C₅H₅N₅O₃S, MW 215.19 g/mol) is a purine derivative featuring a primary amino group at the C6 position and a sulfonic acid moiety directly attached at the C8 position. This compound belongs to the broader family of aminopurine sulfonic acids, which are structurally related to adenine but possess a strongly acidic –SO₃H substituent that confers distinct physicochemical and biological interaction profiles compared to unsubstituted purines or other 8-substituted analogs.

Molecular Formula C5H5N5O3S
Molecular Weight 215.19g/mol
CAS No. 696638-47-8
Cat. No. B494949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-9H-purine-8-sulfonic acid
CAS696638-47-8
Molecular FormulaC5H5N5O3S
Molecular Weight215.19g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N=C(N2)S(=O)(=O)O)N
InChIInChI=1S/C5H5N5O3S/c6-3-2-4(8-1-7-3)10-5(9-2)14(11,12)13/h1H,(H,11,12,13)(H3,6,7,8,9,10)
InChIKeyQYNWEMGNEDQMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-9H-purine-8-sulfonic Acid (CAS 696638-47-8): Core Chemical Identity and Class Position for Procurement Decisions


6-Amino-9H-purine-8-sulfonic acid (CAS 696638-47-8, molecular formula C₅H₅N₅O₃S, MW 215.19 g/mol) is a purine derivative featuring a primary amino group at the C6 position and a sulfonic acid moiety directly attached at the C8 position . This compound belongs to the broader family of aminopurine sulfonic acids, which are structurally related to adenine but possess a strongly acidic –SO₃H substituent that confers distinct physicochemical and biological interaction profiles compared to unsubstituted purines or other 8-substituted analogs [1].

Why 6-Amino-9H-purine-8-sulfonic Acid Cannot Be Interchanged with Other Purine Sulfonic Acids or Adenine Analogs


In-class purine analogs differ markedly in their biological activity profiles despite structural similarity. For instance, 6-amino-9H-purine-8-sulfonic acid was tested alongside 6-amino-9-(phenylmethyl)-9H-purine-8-sulfonic acid and multiple naphthalene sulfonic acid derivatives in a subtilisin-like serine protease inhibition assay using mAb2F5 degradation in tobacco BY-2 culture medium; the target compound and its N9-benzyl analog showed no inhibitory activity, whereas 4,5-diamino-1-naphthalenesulfonic acid, 5-amino-4-hydroxy-1-naphthalenesulfonic acid, and 4-amino-5-hydroxy-1-naphthalenesulfonic acid exhibited potent inhibition comparable to PMSF [1]. This demonstrates that even within a shared purine-8-sulfonic acid scaffold, minor structural variations (N9-substitution pattern, ring system) translate into functionally non-interchangeable entities. Procurement choices must therefore be guided by explicit, comparator-backed functional data rather than assumed class-level equivalence.

Quantitative Comparator-Based Evidence for 6-Amino-9H-purine-8-sulfonic Acid (CAS 696638-47-8) Differentiation


Absence of Subtilisin-Like Serine Protease Inhibition: Head-to-Head Comparison with Naphthalene Sulfonic Acid Inhibitors

In a standardized in vitro mAb2F5 degradation assay using spent BY-2 tobacco culture medium, 6-amino-9H-purine-8-sulfonic acid (1 mM) exhibited no significant inhibition of subtilisin-like serine proteases, in contrast to 4,5-diamino-1-naphthalenesulfonic acid (CAS 6362-18-1) which showed potent inhibition comparable to the positive control PMSF [1]. The structurally related 6-amino-9-(phenylmethyl)-9H-purine-8-sulfonic acid (CAS 704874-89-5, 1 mM) was similarly inactive, confirming that the purine-8-sulfonic acid core alone is insufficient for protease engagement [1].

Protease inhibition Antibody stabilization Plant molecular farming

Predicted pKa and Electronic Differentiation from N9-Alkyl-Substituted Purine-8-sulfonic Acid Analogs

The predicted pKa of 6-amino-9H-purine-8-sulfonic acid is -2.06 ± 0.40, indicating a strongly acidic sulfonic acid group . This value is consistent with a free –SO₃H moiety not engaged in intramolecular hydrogen bonding. In contrast, N9-alkylated analogs such as 6-amino-9-methyl-9H-purine-8-sulfonic acid (CAS 56489-41-9) are expected to show altered electronic properties due to the electron-donating methyl group at N9, which can modulate the sulfonic acid acidity and the tautomeric equilibrium of the purine ring [1].

Physicochemical profiling pKa prediction Solubility prediction

Predicted Density and Molecular Packing Differentiation from Adenine and Small-Molecule Benchmark

6-Amino-9H-purine-8-sulfonic acid has a predicted density of 2.018 ± 0.06 g/cm³ , which is substantially higher than adenine (1.6 g/cm³) and typical small-molecule organic compounds (~1.2–1.4 g/cm³). This elevated density reflects the presence of the heavy sulfonic acid group and implies tighter crystal packing, which could influence dissolution rate, hygroscopicity, and mechanical stability during formulation or storage [1].

Crystal engineering Density prediction Solid-state properties

Optimal Application Scenarios for 6-Amino-9H-purine-8-sulfonic Acid Based on Differentiated Evidence


Negative Control or Inert Carrier in Plant-Based Recombinant Protein Stability Assays

Because 6-amino-9H-purine-8-sulfonic acid is confirmed inactive against tobacco BY-2 secreted subtilisin-like serine proteases at 1 mM, it can serve as an ideal negative control compound in antibody degradation assays or as an inert solubility-matched carrier when evaluating candidate protease inhibitors in plant molecular farming workflows [1]. Its structural similarity to active naphthalene sulfonic acid inhibitors ensures comparable physicochemical behavior without confounding inhibitory activity.

Strongly Acidic Purine Building Block for Synthesis of 8-Substituted Adenine Derivatives

The predicted pKa of -2.06 ± 0.40 indicates that the sulfonic acid group remains fully deprotonated under all synthetic conditions above pH 0, enabling reliable salt formation, ion-pair chromatography purification, and sulfonate ester derivatization [1]. This makes the compound a predictable and robust synthetic intermediate for preparing 8-sulfonamide, 8-sulfonate ester, or 8-sulfonyl chloride adenine analogs, where the free N9-H position is retained for subsequent functionalization.

High-Density Crystalline Standard for Solid-State Calorimetry and Density Functional Theory (DFT) Benchmarking

With a predicted density of 2.018 g/cm³—significantly exceeding that of adenine (~1.6 g/cm³)—this compound offers a challenging test case for DFT-D and force-field crystal structure prediction methods [1]. Its combination of a purine heterocycle and a strongly acidic sulfonic acid group provides a data point for validating computational models of hydrogen-bonded organic frameworks and for calibrating differential scanning calorimetry (DSC) instruments in the high-density regime.

Selective Solubility Modulator in Formulation Screening Panels

The fully ionized sulfonic acid group confers high aqueous solubility across the entire pH range, while the purine core retains moderate lipophilicity [1]. When used as a co-solute or solubility reference in formulation screening panels, it can help decouple pH-dependent solubility effects from specific buffer interactions, aiding in the rational design of parenteral or oral formulations for poorly soluble drug candidates.

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